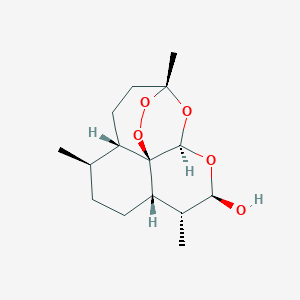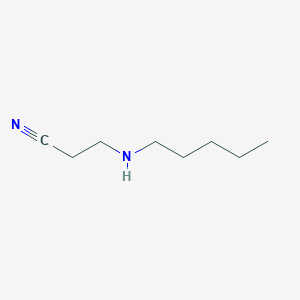
alpha-Dihydroartemisinin
Descripción general
Descripción
Alpha-Dihydroartemisinin (DHA) is a derivative of artemisinin, which is globally recognized for its efficacy and safety in the clinical treatment of malaria . It has been found that DHA inhibits malignant tumor growth and regulates immune system function in addition to anti-malaria .
Synthesis Analysis
Artemisinin and its derivatives have been reported to exhibit potent efficacy as anticancer and antimalarial agents . Hybrid compounds containing artemisinin scaffolds and their derivatives with promising therapeutic effects for the treatment of cancer and malaria have been synthesized .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O5 . The molecular weight is 284.35 g/mol .
Chemical Reactions Analysis
In parasites and tumors, DHA causes severe oxidative stress by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle and enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis
This compound acts like an amorphous powder with a melting point of 164°C . It is neutral at physiological pH and has moderate lipophilicity with four values of water solubility (8.4; 50; 62; 168 mg/L) and two values of octanol-water partition coefficient (Log P) of 2.35 and 2.9 .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antimalarial Properties : DHA effectively inhibits the macrophage release of inflammatory factors like TNF-alpha, IL-6, and NO. It's about 93% protein-bound in patients with malaria, with a preferential existence of the alpha-DHA anomer. This binding characteristic may aid in understanding its action and toxicity and in the synthesis of new antimalarials. Moreover, new oral artemisinin derivatives, including alpha-isomers of DHA, show high efficacy against multidrug-resistant malaria in mice (Yu et al., 2012); (Batty et al., 2004); (Singh et al., 2006).
Enhanced Antimalarial Derivatives : New DHA alpha-alkylbenzylic ethers show higher antimalarial efficacy and longer plasma half-life than existing artemisinin derivatives, some with 10- to 40-fold better inhibitory activity (Lin & Miller, 1995).
Cancer Therapy : DHA enhances the radiosensitivity of human glioma cells by triggering the production of reactive oxygen species and inhibiting glutathione-S-transferase activity. It also reduces oxidative stress and collagen synthesis, potentially attenuating lung injury and fibrosis in bleomycin-induced pulmonary fibrosis. Furthermore, DHA induces autophagic cell death in human tongue squamous cell carcinoma through DNA double-strand break-mediated oxidative stress and effectively inhibits PDGFR-positive ovarian cancer growth and metastasis by targeting the protein. It also exhibits anticancer activity by depleting cellular iron through regulating cell-surface transferrin receptor-1 in a non-classical endocytic pathway, independent of oxidative damage, and may increase colon cancer cell apoptosis by targeting JAK2/STAT3 signaling (Kim et al., 2006); (Yang et al., 2018); (Shi et al., 2017); (Li et al., 2017); (Ba et al., 2012); (Wang & Zhong, 2017).
Other Therapeutic Applications : DHA shows potential as an anticancer drug through various mechanisms, including inhibition of proliferation, inducing apoptosis, inhibiting tumor metastasis, and angiogenesis, and promoting immune function. It also suppresses osteoporosis by inhibiting RANKL-induced osteoclast formation and function, making it a potential treatment option for osteolytic bone disease. The novel nanodrug DHA-GO-Tf, combining DHA and transferrin, shows potential for targeted cancer therapy with minimal side-effects, and DHA also inhibits angiogenesis through inducing cellular apoptosis and inhibiting VEGF receptor expression (Dai et al., 2021); (Chen et al., 2003); (Zhou et al., 2016); (Liu et al., 2015); (Chen et al., 2004).
Analytical and Pharmacological Enhancements : An effective analytical approach to determine artemisinin, DHA, and diketoaldehyde improves the International Pharmacopoeia monograph on DHA. PEG-DHA conjugates improve the solubility and efficacy of DHA, enhancing their potential for clinical application in non-small-cell lung cancer treatment. Additionally, intermittent monthly doses of DHA-piperaquine effectively prevent malaria, parasitemia, and anemia in Ugandan schoolchildren. DHA-G is the major urinary product of DHA glucuronidation in patients with malaria, and its tetrahydrofuran isomer is a product of nonenzymic reactions in urine (Cabri et al., 2008); (Dai et al., 2014); (Nankabirwa et al., 2014); (Ilett et al., 2002).
Mecanismo De Acción
Upon administration of artenimol and the hydrolysis of its active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells (RBCs), reactive oxygen species (ROS) and carbon-centered radicals form, which damage and kill parasitic organisms . Artenimol may also increase insulin sensitivity and improve insulin resistance .
Propiedades
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-KDTBHNEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045962 | |
| Record name | alpha-Dihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81496-81-3, 71939-50-9 | |
| Record name | α-Dihydroartemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artenimol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIHYDROARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)





